5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde
Description
Molecular Structure and Functional Group Analysis
This compound exhibits a complex molecular architecture that combines multiple functional groups within a single heterocyclic framework. The compound features a benzopyrrole core structure characteristic of indole derivatives, with specific substitutions that define its chemical reactivity and potential applications. The molecular formula C₁₃H₁₅NO₃ indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a configuration that provides both structural stability and reactive functionality.
The structural representation using Simplified Molecular Input Line Entry System notation reveals the compound as O=CC1=CN(CCOC)C2=C1C=C(OC)C=C2, which clearly delineates the positioning of each functional group within the molecular framework. The indole ring system serves as the central scaffold, providing aromatic stability through its fused benzene and pyrrole rings. The methoxy group at the 5-position introduces electron-donating properties that can influence the electronic distribution throughout the aromatic system, potentially affecting both chemical reactivity and biological activity.
The aldehyde functional group positioned at the 3-carbon of the indole ring represents one of the most reactive sites within the molecule. This carbonyl functionality provides electrophilic character, making it susceptible to nucleophilic attack and enabling participation in various condensation reactions. The presence of this aldehyde group aligns with established research demonstrating that 1H-indole-3-carbaldehyde derivatives serve as ideal precursors for the synthesis of active molecules through multicomponent reactions.
The methoxyethyl substituent attached to the nitrogen atom of the indole ring introduces additional complexity to the molecular structure. This side chain contains an ether linkage that can participate in hydrogen bonding interactions and affects the overall lipophilicity of the compound. The ether oxygen atoms present in both the 5-methoxy group and the 2-methoxyethyl chain provide potential coordination sites for metal complexation and hydrogen bonding, which may influence the compound's behavior in biological systems and synthetic applications.
| Structural Feature | Chemical Formula Component | Functional Significance |
|---|---|---|
| Indole Core | C₈H₆N | Aromatic stability, biological recognition |
| 5-Methoxy Group | -OCH₃ | Electron donation, reactivity modulation |
| 3-Carbaldehyde | -CHO | Electrophilic reactivity, condensation potential |
| N-(2-Methoxyethyl) | -CH₂CH₂OCH₃ | Lipophilicity enhancement, hydrogen bonding |
Historical Context and Research Significance
The development of this compound emerges from a broader historical context of indole chemistry research that has evolved significantly over several decades. Indole-3-carbaldehyde derivatives have garnered substantial attention in pharmaceutical and synthetic chemistry due to their versatile reactivity patterns and biological relevance. The specific substitution pattern observed in this compound reflects modern synthetic strategies aimed at creating molecules with enhanced selectivity and improved pharmacological properties.
Research into indole-3-carbaldehyde compounds has demonstrated their fundamental importance as synthetic precursors for generating biologically active structures. The systematic study of these compounds has revealed their exceptional utility in multicomponent reactions, which offer access to complex molecular architectures through inherently sustainable synthetic pathways. This research foundation has established indole-3-carbaldehyde derivatives as essential building blocks in contemporary organic synthesis, particularly for pharmaceutical applications.
The historical significance of methoxy-substituted indole derivatives extends beyond synthetic utility to encompass their natural occurrence and biological functions. Studies of plant metabolic pathways have identified indole-3-carbaldehyde and related compounds as important intermediates in the biosynthesis of defense metabolites. This biological relevance has provided additional impetus for the synthetic development of structurally related compounds, including this compound.
The emergence of this specific compound in commercial research catalogs reflects the growing recognition of substituted indole derivatives as valuable synthetic intermediates. The compound's availability through specialized chemical suppliers with greater than 95% purity indicates established synthetic methodologies and purification protocols that support its use in advanced research applications. This commercial availability has facilitated broader research access, enabling investigators to explore the compound's potential in various synthetic and biological contexts.
Contemporary research has expanded the understanding of indole derivatives beyond traditional synthetic applications to encompass their roles in neuroprotection and enzyme inhibition. Recent investigations have demonstrated that methoxy-substituted indole carboxylic acid derivatives exhibit strong neuroprotective, antioxidant, and monoamine oxidase-B inhibitory activities. These findings suggest that compounds like this compound may possess similar biological activities, warranting further investigation into their therapeutic potential.
Objectives of Contemporary Research
Current research objectives surrounding this compound focus primarily on exploring its synthetic utility and potential biological applications within the broader context of indole chemistry advancement. Researchers are particularly interested in understanding how the specific substitution pattern of this compound influences its reactivity in multicomponent reactions and its potential for generating novel heterocyclic architectures. The unique combination of methoxy substitution and the methoxyethyl side chain provides opportunities for developing new synthetic methodologies that exploit these structural features.
One significant area of contemporary research involves investigating the compound's behavior in sustainable synthetic transformations. The growing emphasis on environmentally friendly chemical processes has directed attention toward multicomponent reactions that can efficiently generate complex molecules while minimizing waste production. This compound represents an attractive starting material for such transformations due to its multiple reactive sites and potential for participating in cascade reactions.
Research efforts are also directed toward understanding the structure-activity relationships of methoxy-substituted indole derivatives in biological systems. The demonstrated neuroprotective properties of related 5-methoxy-indole carboxylic acid derivatives have prompted investigations into whether similar structural modifications in aldehyde-containing compounds might yield comparable biological activities. These studies aim to establish correlations between specific structural features and biological outcomes, potentially leading to the rational design of new therapeutic agents.
The development of new synthetic methodologies for accessing this compound and related compounds represents another important research objective. Current synthetic approaches to indole-3-carbaldehyde derivatives often employ Vilsmeier-Haack reactions using dimethylformamide and phosphoryl chloride. Researchers are working to develop more efficient and selective methods that can accommodate the specific substitution patterns required for this compound while maintaining high yields and purity.
| Research Focus Area | Primary Objectives | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Develop efficient synthesis routes, optimize reaction conditions | Improved synthetic access, reduced costs |
| Multicomponent Reactions | Explore reactivity patterns, develop new transformations | Novel synthetic pathways, complex molecule access |
| Biological Activity | Evaluate neuroprotective potential, enzyme inhibition studies | Therapeutic applications, structure-activity relationships |
| Structure Optimization | Modify substitution patterns, enhance selectivity | Improved pharmaceutical properties, targeted activities |
Contemporary research also emphasizes the importance of understanding the compound's behavior under various reaction conditions and its compatibility with different synthetic transformations. This includes studies of its stability, reactivity with various nucleophiles and electrophiles, and potential for modification through selective functionalization of specific sites within the molecule. Such fundamental studies provide the foundation for developing more sophisticated applications of this compound in synthetic chemistry and drug discovery efforts.
Properties
IUPAC Name |
5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANKINGQXIOYAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=C1C=CC(=C2)OC)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the alkylation of 5-methoxyindole with 2-methoxyethyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to formylation using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methoxyethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carboxylic acid
Reduction: 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-methanol
Substitution: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Scientific Research Applications
5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, in cancer research, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating both intrinsic and extrinsic apoptotic pathways. This involves the activation of caspases, a family of protease enzymes that play essential roles in apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde with analogs differing in substituent groups, positions, or functional groups. Key parameters include molecular weight, substituent effects, and reported properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Lipophilicity and Solubility: The 2-methoxyethyl group in the target compound introduces moderate polarity, balancing solubility in polar solvents and membrane permeability. The pyridin-3-ylmethyl substituent () adds aromaticity and hydrogen-bonding capacity, which may improve binding to biological targets like enzymes or receptors .
Functional Group Reactivity: The aldehyde group in the target compound allows for Schiff base formation or nucleophilic additions, enabling conjugation with amines or hydrazines. In contrast, the carboxylic acid derivative () is less reactive but serves as a hydrogen-bond donor, influencing crystallization and salt formation .
Alkoxy Chain Variations :
- Replacing the 5-methoxy group with ethoxy () extends the alkyl chain, slightly increasing steric bulk and electron-donating effects. This modification could alter metabolic stability or interaction with hydrophobic binding pockets .
Biological Activity
5-Methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by an indole ring with methoxyethyl and aldehyde functional groups. This unique structure enhances its solubility and potential interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C12H15NO3 |
| Molecular Weight | 219.25 g/mol |
| Functional Groups | Indole ring, methoxyethyl side chain, aldehyde |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It exhibits several mechanisms of action:
- Receptor Binding : The compound shows high affinity for multiple receptors, influencing cellular signaling pathways.
- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in key biochemical processes, contributing to its therapeutic effects.
- Antimicrobial Activity : Studies indicate that this compound has significant antibacterial properties against pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
Antimicrobial Properties
This compound demonstrates notable antimicrobial activity. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.00 µg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.98 µg/mL |
| Mycobacterium tuberculosis | Effective at lower concentrations |
These findings highlight the compound's potential as a lead in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies show that it exhibits antiproliferative effects on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 15.4 |
| MCF-7 (breast cancer) | 22.7 |
| HeLa (cervical cancer) | 18.9 |
These results suggest that this compound may inhibit cancer cell growth through mechanisms such as apoptosis induction or cell cycle arrest.
Case Studies
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of this compound against clinical isolates of MRSA. The results showed that it significantly inhibited biofilm formation, a critical factor in the pathogenicity of MRSA, suggesting its potential use in treating resistant infections .
Case Study 2: Cytotoxicity Testing
Another investigation focused on the cytotoxic effects of various indole derivatives, including this compound. The study found that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .
Q & A
Q. Critical Parameters :
| Parameter | Optimal Conditions | Impact on Yield/Purity |
|---|---|---|
| Temperature | 0–5°C (formylation step) | Prevents side reactions |
| Solvent | Anhydrous DCM or THF | Minimizes hydrolysis |
| Catalyst | H₂SO₄ (esterification step) | Enhances reaction efficiency |
Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is critical for isolating the pure product .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?
Answer:
A combination of techniques ensures accurate characterization:
- NMR Spectroscopy :
- ¹H NMR : Identifies methoxy groups (δ 3.3–3.8 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .
- ¹³C NMR : Confirms carbonyl (C=O, δ ~190 ppm) and quaternary carbons.
- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and crystallographic packing (using SHELXL for refinement) .
Q. Common Pitfalls :
- Aldehyde oxidation during storage (store under inert atmosphere).
- Overlapping signals in NMR (use 2D techniques like COSY or HSQC).
Advanced: How can researchers resolve contradictions between computational modeling predictions and experimental crystallographic data for this compound?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or incomplete refinement. Methodological steps include:
Re-examining Computational Parameters :
- Use density functional theory (DFT) with solvent models (e.g., PCM) to mimic experimental conditions .
Data Refinement :
Validation Tools :
Q. Example Workflow :
- Compare torsion angles (C3-aldehyde vs. indole ring) between computed and experimental structures. Adjust force fields if deviations exceed 5° .
Advanced: What strategies are employed to establish structure-activity relationships (SAR) for this compound in pharmacological studies?
Answer:
SAR studies focus on modifying substituents to enhance bioactivity:
- Analog Synthesis :
- Replace methoxy groups with halogens or bulky substituents to assess steric/electronic effects .
- Biological Assays :
- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence polarization assays .
- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors) .
Q. Key Findings from Analog Studies :
| Modification | Biological Impact | Reference |
|---|---|---|
| 2-Methoxyethyl → Benzyl | Increased cytotoxicity (IC₅₀ ↓) | |
| Aldehyde → Carboxylic acid | Reduced receptor affinity |
Advanced: How can researchers address low yields in the methoxyethylation step during synthesis?
Answer:
Low yields often stem from incomplete alkylation or competing side reactions. Solutions include:
-
Optimized Alkylation Conditions :
Variable Adjustment Rationale Base Switch from K₂CO₃ to Cs₂CO₃ Enhances nucleophilicity Solvent Use DMF instead of THF Improves solubility Temperature Increase to 80°C Accelerates reaction rate -
By-product Mitigation :
- Add molecular sieves to absorb water and prevent hydrolysis of methoxyethyl halides .
Validation : Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane/EtOAc) and isolate intermediates .
Advanced: What computational tools are recommended for predicting the reactivity of the aldehyde group in downstream modifications?
Answer:
- Molecular Docking (AutoDock Vina) : Predict binding modes with biological targets (e.g., enzymes) .
- Reactivity Descriptors :
- Calculate Fukui indices (Gaussian 09) to identify electrophilic sites (aldehyde C=O is highly reactive) .
- QM/MM Simulations : Model nucleophilic attack (e.g., by amines in Schiff base formation) using ORCA .
Q. Case Study :
- Aldehyde reacts preferentially with hydrazines over amines in acidic conditions (pH 4–5) due to protonation effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
